2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol
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Overview
Description
2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a suitable base or acid catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: More saturated derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A cysteine-reactive small-molecule fragment used in chemoproteomic studies.
1,2,3,4-Tetrahydroisoquinoline: A class of compounds with diverse biological activities, including neuroprotective and antimicrobial properties.
Uniqueness
2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is unique due to its specific structure, which combines the tetrahydroquinoline core with an ethanol side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is a compound that has garnered attention for its diverse biological activities. With the molecular formula C11H15NO and a molecular weight of 177.24 g/mol, this compound is classified under tetrahydroquinoline derivatives. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C11H15NO
- Molecular Weight : 177.24 g/mol
- CAS Number : 65623-40-7
- Purity : Minimum 95% .
Antioxidant Activity
Research has shown that tetrahydroquinoline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various fused heterocyclic compounds, including those related to tetrahydroquinolines. The findings indicated that these compounds effectively scavenge free radicals and inhibit oxidative stress markers in vitro .
Table 1: Antioxidant Activity Comparison
Compound | IC50 Value (µM) | Mechanism of Action |
---|---|---|
This compound | 25 | Free radical scavenging |
Other Tetrahydroquinoline Derivatives | 30 - 50 | Free radical scavenging |
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been explored in various models of neurodegeneration. For instance, a case study involving neuronal cell lines demonstrated that treatment with this compound led to reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests a protective effect against neurodegenerative diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Table 2: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |
Case Study: Neuroprotection in Oxidative Stress Models
A recent study assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress. Results showed a significant increase in cell viability (up to 40%) compared to untreated controls. Additionally, the compound reduced levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against multiple strains of bacteria using the broth microdilution method. The results revealed that it had a notable inhibitory effect on both Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Neuroprotection : It may modulate signaling pathways involved in cell survival and apoptosis.
- Antimicrobial Action : The disruption of microbial membranes and interference with metabolic processes are key factors in its antimicrobial efficacy.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-4,10,12-13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKHXADEXVAGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65623-40-7 |
Source
|
Record name | 2-(1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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